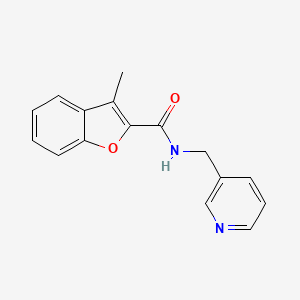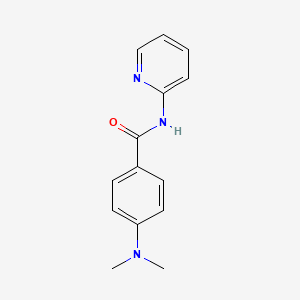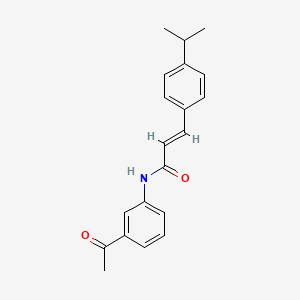
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated for its potential use in the treatment of various diseases such as arthritis and cancer. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide may also modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and it has been shown to decrease pain sensitivity in animal models of arthritis and neuropathic pain. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. This compound is easy to synthesize, and it has been shown to have good solubility in various solvents. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with the use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments. This compound may have off-target effects, and its mechanism of action is not fully understood. In addition, the optimal dosage and administration route for N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide have not been established.
Orientations Futures
There are several future directions for the study of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs, in order to identify compounds with improved potency and selectivity. Another direction is to explore the potential use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide and to establish the optimal dosage and administration route for this compound.
Méthodes De Synthèse
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-acetylphenyl isocyanate and 4-isopropylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(2)17-10-7-16(8-11-17)9-12-20(23)21-19-6-4-5-18(13-19)15(3)22/h4-14H,1-3H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNBOMKHSAURJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)

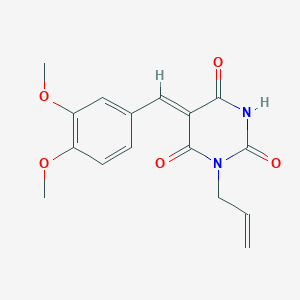
![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
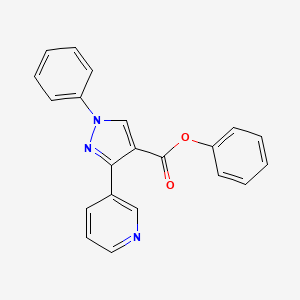

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
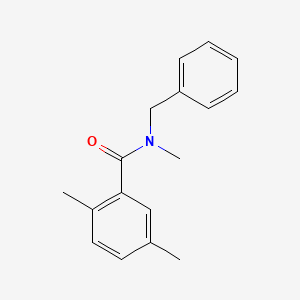

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
